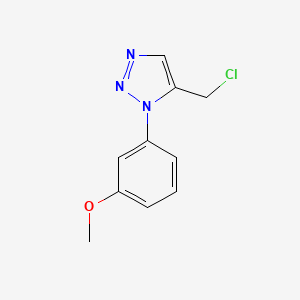

5-(chloromethyl)-1-(3-methoxyphenyl)-1H-1,2,3-triazole

説明

特性

IUPAC Name |

5-(chloromethyl)-1-(3-methoxyphenyl)triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O/c1-15-10-4-2-3-8(5-10)14-9(6-11)7-12-13-14/h2-5,7H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJNDCZFAJCYZKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C(=CN=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most common and efficient method to prepare this compound involves the CuAAC reaction between a 3-methoxyphenyl azide and a chloromethyl-substituted terminal alkyne.

- Reactants: 3-methoxyphenyl azide and propargyl chloride (chloromethyl alkyne).

- Catalyst: Copper(I) iodide (CuI) or copper(II) sulfate with sodium ascorbate as reducing agent.

- Solvent: Mixture of methanol/water or tert-butanol/water.

- Conditions: Room temperature or mild heating (25–60 °C).

- Reaction Time: 12–48 hours depending on substrate and conditions.

- Outcome: Regioselective formation of 1,4-disubstituted triazole with chloromethyl group at the 5-position.

- The presence of electron-donating groups such as methoxy on the aryl azide favors high yields.

- The chloromethyl group on the alkyne is stable under CuAAC conditions and allows for further functionalization post-synthesis.

- Yields typically range from 70% to 95% depending on purification and reaction optimization.

Alternative Metal Catalysts and Conditions

While CuAAC is the standard, other catalytic systems have been explored for 1,2,3-triazole synthesis, which could be adapted for the target compound:

| Catalyst System | Regioselectivity | Reaction Conditions | Notes |

|---|---|---|---|

| Ruthenium catalysts (RuCl(COD)Cp*) | 1,5-disubstituted triazoles | Ambient to 60 °C, organic solvents | Less applicable for 1,4-disubstituted target |

| Zinc-mediated (ZnEt2) | 1,5-disubstituted triazoles | Room temperature, N-methylimidazole | Mild conditions, but regioselectivity differs |

| Nickel complexes (Cp2Ni/Xantphos) | 1,5-disubstituted triazoles | Elevated temperatures, base present | Limited reports, sensitive to functional groups |

Given the target compound is a 1,4-disubstituted triazole, these alternative catalysts are less suitable unless regioselectivity can be controlled.

Stepwise Synthesis Approach

A stepwise approach involves:

- Synthesis of 3-Methoxyphenyl Azide:

- From 3-methoxyaniline via diazotization followed by azide substitution.

- Preparation of Propargyl Chloride:

- Commercially available or synthesized from propargyl alcohol via chlorination.

- CuAAC Reaction:

- Mixing azide and alkyne with Cu(I) catalyst under aqueous or mixed solvent conditions.

- Purification:

- Flash chromatography or recrystallization to isolate pure this compound.

Representative Data Table of Reaction Conditions and Yields

| Entry | Azide Substrate | Alkyne Substrate | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| 1 | 3-Methoxyphenyl azide | Propargyl chloride | CuI | MeOH/H2O (1:1) | 25 | 24 | 90 | Standard CuAAC conditions |

| 2 | 3-Methoxyphenyl azide | Propargyl chloride | CuSO4 + sodium ascorbate | t-BuOH/H2O (1:1) | 40 | 18 | 85 | Mild heating improves rate |

| 3 | 3-Methoxyphenyl azide | Propargyl chloride | CuI | DMF/H2O | 60 | 12 | 88 | Higher temp accelerates reaction |

Notes on Reaction Optimization and Challenges

- Solvent Effects: Mixed aqueous-organic solvents enhance solubility of azides and alkynes, improving reaction rates.

- Catalyst Loading: Typically 5–10 mol% CuI is sufficient; excess catalyst may cause side reactions.

- Purity of Azides: Azides must be handled carefully due to potential explosiveness; high purity is essential for reproducibility.

- Functional Group Compatibility: The methoxy group on the aryl ring is stable under CuAAC conditions, and the chloromethyl group remains intact, allowing further derivatization.

Summary of Research Findings

- CuAAC remains the gold standard for synthesizing this compound with high regioselectivity and yield.

- Reaction conditions are mild and adaptable, with room temperature to moderate heating.

- Alternative catalytic systems favor 1,5-disubstituted triazoles and are less applicable for this compound.

- The chloromethyl substituent on the alkyne is compatible with CuAAC and provides a functional handle for further chemical modification.

- Purification by flash chromatography or recrystallization yields highly pure product suitable for further applications.

化学反応の分析

Types of Reactions

Substitution Reactions: The chloromethyl group in 5-(chloromethyl)-1-(3-methoxyphenyl)-1H-1,2,3-triazole can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methoxyphenyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or DMSO.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas (H2) under high pressure.

Major Products

Substitution: Formation of various substituted triazoles depending on the nucleophile used.

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of dihydrotriazoles.

科学的研究の応用

Antimicrobial and Anticancer Properties

Research indicates that triazole derivatives exhibit significant antimicrobial and anticancer activities. For instance, compounds similar to 5-(chloromethyl)-1-(3-methoxyphenyl)-1H-1,2,3-triazole have demonstrated effectiveness against various pathogens and cancer cell lines. Preliminary studies suggest that this specific compound may also have antioxidant properties and could act as a multi-target inhibitor in cancer therapy .

Case Study: Anticancer Activity

A study explored the synthesis of a series of triazole derivatives, including those related to this compound. The derivatives were tested against A549 lung cancer cells, showing promising results with IC50 values significantly lower than conventional chemotherapeutics like 5-fluorouracil .

Enzyme Inhibition Studies

The compound's ability to interact with enzymes makes it a candidate for studies aimed at understanding enzyme mechanisms and developing inhibitors. Its electrophilic chloromethyl group allows it to bind with nucleophilic sites on enzymes or receptors .

Table 1: Biological Activity of Triazole Derivatives

Material Science Applications

The unique chemical properties of this compound allow for its use in developing new materials. It can serve as a building block in polymer chemistry or as a ligand in coordination chemistry. Its reactivity enables the formation of functionalized polymers that can be applied in coatings or sensor technologies .

Synthetic Routes and Derivatives

Various synthetic methods are available for producing this compound and its derivatives. These methods often involve click chemistry techniques that facilitate the efficient formation of triazoles via azide-alkyne cycloaddition reactions .

Table 2: Synthetic Methods for Triazole Derivatives

| Synthesis Method | Description |

|---|---|

| Copper-Catalyzed Azide-Alkyne Cycloaddition | Efficient formation of triazoles from azides and alkynes |

| Nucleophilic Substitution | Formation of derivatives by reacting with nucleophiles like amines or thiols |

| Metal-Catalyzed Cross-Coupling | Allows for the introduction of various functional groups into the triazole framework |

作用機序

The mechanism of action of 5-(chloromethyl)-1-(3-methoxyphenyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, making it an effective inhibitor of certain enzymes. The chloromethyl group can act as an alkylating agent, modifying nucleophilic sites on proteins or DNA, leading to its biological activity.

類似化合物との比較

Substituent Effects at Position 1

The substituent at position 1 of the triazole ring significantly influences physicochemical and biological properties:

- 1-Phenyl Analog (CAS 1338664-01-9) : The absence of the methoxy group results in lower polarity and solubility, which may limit bioavailability in aqueous environments .

- 1-(2-Methoxyphenyl)-5-(2-Iodophenyl) (1o) : The iodine atom at position 5 increases steric bulk and polarizability, which could enhance binding affinity in biological targets but reduce synthetic accessibility .

Table 1: Substituent Effects at Position 1

Substituent Effects at Position 5

The chloromethyl group at position 5 distinguishes the target compound from analogs with alternative substituents:

- 5-Methyl Derivatives (e.g., 5-Methyl-1-aryl-triazoles) : Methyl groups reduce reactivity, making these derivatives more stable but less versatile for further functionalization .

- 5-Aryl Derivatives (e.g., 5-(4-Fluorophenyl)-1-benzyl-triazole (13)) : Aryl groups enhance π-π stacking interactions, beneficial for binding to aromatic residues in biological targets .

- 5-Ethynyl Derivatives (e.g., 5-((4-Methoxyphenyl)ethynyl)-1-benzyl-triazole (3ac)) : Ethynyl groups enable conjugation or polymerization but introduce synthetic complexity .

Table 2: Substituent Effects at Position 5

Stability and Reactivity

- Chloromethyl Group : The -CH2Cl group in the target compound is susceptible to nucleophilic substitution, enabling facile conjugation with amines or thiols. However, this reactivity may compromise stability under physiological conditions compared to methyl or aryl analogs .

- Methoxy Group : The 3-methoxy substituent improves solubility in polar solvents but may undergo demethylation in vivo, altering pharmacokinetic profiles .

生物活性

5-(Chloromethyl)-1-(3-methoxyphenyl)-1H-1,2,3-triazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. The general synthetic route includes:

- Reagents : Chloromethyl derivatives and 3-methoxyphenyl azides.

- Conditions : The reaction is often carried out in a solvent such as ethanol or DMF at elevated temperatures to facilitate cycloaddition.

The structure is confirmed through techniques like NMR and X-ray crystallography, ensuring the integrity of the triazole ring and substituents.

Anticancer Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer activity. For instance:

- Cytotoxicity : Compounds in the triazole family have shown IC50 values ranging from low micromolar to sub-micromolar concentrations against various cancer cell lines (e.g., A549, MCF-7) .

- Mechanism of Action : The mechanism often involves apoptosis induction and cell cycle arrest. For example, a related compound induced apoptosis in the A549 lung cancer cell line in a dose-dependent manner .

Antimicrobial Activity

The triazole scaffold is known for its antimicrobial properties:

- Inhibition Studies : Compounds with similar structures have shown potent activity against bacterial strains and fungi. The presence of electron-withdrawing groups like chlorine enhances this activity by increasing the electrophilicity of the triazole ring .

Case Studies

Several studies have focused on the biological evaluation of triazole derivatives:

- Antiproliferative Activity : A study evaluated a series of triazole derivatives against human cancer cell lines. The results indicated that compounds with methoxy and chloromethyl substitutions had enhanced antiproliferative effects compared to their unsubstituted counterparts .

- Structure-Activity Relationship (SAR) : Research indicates that modifications at specific positions on the triazole ring significantly affect biological activity. For instance, the introduction of a methoxy group at the para position relative to the triazole increases solubility and bioavailability .

Data Summary

| Compound | IC50 (µM) | Cell Line | Activity Type |

|---|---|---|---|

| This compound | TBD | A549 (Lung Cancer) | Antiproliferative |

| Related Compound 6n | 5.9 ± 1.69 | A549 | Apoptosis Inducer |

| Related Compound 6n | 2.3 ± 0.91 | SW-480 (Colorectal) | Antiproliferative |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(chloromethyl)-1-(3-methoxyphenyl)-1H-1,2,3-triazole, and what are the critical reaction parameters affecting yield?

- Answer: Synthesis typically employs Huisgen 1,3-dipolar cycloaddition between azides and alkynes. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is preferred for regioselectivity, with critical parameters including reaction temperature (ambient vs. heated), catalyst loading, and protection of the chloromethyl group to avoid side reactions. Alkaline conditions or thione intermediates (as in ) may optimize cyclization. emphasizes regioselective triazole formation .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Answer:

- NMR (1H/13C): Assigns triazole ring substitution patterns and methoxyphenyl/chloromethyl positions.

- IR Spectroscopy: Identifies C-Cl (600–800 cm⁻¹) and triazole ring vibrations (1450–1600 cm⁻¹).

- HRMS: Confirms molecular weight and chlorine isotopic patterns.

- X-ray crystallography ( ) resolves absolute configuration when crystals are obtainable .

Q. How can researchers ensure purity and stability during storage of this compound?

- Answer: Store under inert gas (N₂/Ar) at –20°C in anhydrous solvents (e.g., DMF or DMSO). Monitor degradation via HPLC or TLC. notes room-temperature shipping but recommends desiccants for hygroscopic chloromethyl groups .

Advanced Research Questions

Q. How can discrepancies in the reported reactivity of the chloromethyl group under varying conditions be resolved?

- Answer: Contradictions arise from solvent polarity, nucleophile strength, or competing elimination. Systematic kinetic studies (pH, temperature, nucleophile concentration) isolate factors. highlights hydrolytic sensitivity, suggesting anhydrous conditions for substitution reactions . Comparative studies with analogs (e.g., ’s bromophenyl derivative) clarify substituent effects .

Q. What strategies optimize regioselectivity when introducing electron-donating groups (e.g., methoxyphenyl) during triazole synthesis?

- Answer:

- Catalyst choice: CuAAC favors 1,4-regioisomers; Ru catalysts yield 1,5-products.

- Electronic modulation: Counterbalance methoxy’s electron-donating effects with electron-withdrawing groups on the alkyne (e.g., uses chlorobenzaldehyde) .

- Computational modeling: DFT analysis of transition states (inferred from ’s crystallography) predicts regiochemical outcomes .

Q. How should stability studies evaluate hydrolytic degradation in aqueous environments?

- Answer:

- Accelerated testing: Vary pH (1–13), temperature (25–60°C), and ionic strength.

- Analytical monitoring: HPLC tracks parent compound decay; ion chromatography detects chloride release.

- Activation energy: Arrhenius plots predict shelf-life ( ’s pH-dependent triazole-thiol stability protocols apply) .

Q. What methodological approaches assess biological activity in enzyme inhibition assays?

- Answer:

- Target selection: Carbonic anhydrase isoforms ( ) or prostaglandin synthases ( ) are relevant targets.

- Competitive binding assays: Use fluorogenic substrates for real-time IC50 determination.

- Molecular docking: Correlate SAR with triazole orientation (’s pharmacological framework supports this) .

Q. How can computational modeling predict interactions of this compound with biological targets?

- Answer:

- Docking simulations: Use software like AutoDock to model triazole binding to active sites (e.g., carbonic anhydrase in ).

- MD simulations: Assess stability of ligand-protein complexes over time.

- QSAR studies: Link electronic descriptors (HOMO/LUMO) to inhibitory potency (as inferred from ’s structural data) .

Data Contradiction Analysis

- Example Issue: Conflicting reports on chloromethyl reactivity in protic vs. aprotic solvents.

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。